Cas no 83280-65-3 (Napabucasin)

Napabucasin structure
Napabucasin structure
Product Name:Napabucasin
Numero CAS:83280-65-3
MF:C14H8O4
MW:240.21092414856
MDL:MFCD28155270
CID:2066612
PubChem ID:10331844
Update Time:2024-10-27

Napabucasin Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-acetyl-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
    • 2-acetyl-4H,9H-naphthofuran-4,5-dione
    • 2-acetyl-4H,9H-naphthofuran-4,9-dione
    • 2-acetyl-4H,9H-naphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphthofuran-4,9-dione
    • 2-acetylnaphthofuran-4,9-quinone
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphtho[2,3-b]furan-4,9-quinone
    • 2-acetylbenzo[f][1]benzofuran-4,9-dione
    • 2-Acetylfuro-1,4-naphthoquinone
    • BBI-606
    • Napabucasin
    • BBI608
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione (ACI)
    • BBI 608
    • MDL: MFCD28155270
    • Inchi: 1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3
    • Chiave InChI: DPHUWDIXHNQOSY-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC=CC=2)C(=O)C2=C1OC(C(C)=O)=C2

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1

Proprietà sperimentali

  • Densità: 1.385±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 224.0 to 228.0 deg-C
  • Solubilità: Insuluble (1.9E-3 g/L) (25 ºC),
  • λmax: 272(EtOH)(lit.)

Napabucasin Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Napabucasin Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-13919-10mM*1mLinDMSO
Napabucasin
83280-65-3 99.27%
10mM*1mLinDMSO
¥1045 2022-05-30
MedChemExpress
HY-13919-5mg
Napabucasin
83280-65-3 99.94%
5mg
¥600 2025-04-15
MedChemExpress
HY-13919-10mg
Napabucasin
83280-65-3 99.94%
10mg
¥930 2025-04-15
MedChemExpress
HY-13919-50mg
Napabucasin
83280-65-3 99.94%
50mg
¥2880 2025-04-15
MedChemExpress
HY-13919-100mg
Napabucasin
83280-65-3 99.94%
100mg
¥3950 2025-04-15
MedChemExpress
HY-13919-200mg
Napabucasin
83280-65-3 99.94%
200mg
¥5190 2025-04-15
MedChemExpress
HY-13919-500mg
Napabucasin
83280-65-3 99.27%
500mg
¥29000 2021-07-08
MedChemExpress
HY-13919-1g
Napabucasin
83280-65-3 99.27%
1g
¥49000 2021-07-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C275982-5mg
Napabucasin
83280-65-3 ≥98%
5mg
¥299.90 2023-09-03
S e l l e c k ZHONG GUO
S7977-10mM (1mL in DMSO)
Napabucasin (BBI608)
83280-65-3 99.72%
10mM (1mL in DMSO)
¥958.23 2023-09-15

Napabucasin Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Acetic anhydride
Riferimento
An easy approach to prepare naphtho[2,3-b]furan-4,9-diones
Ferreira, V. F.; et al, Synthetic Communications, 1989, 19(5-6), 1061-9

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Efficient synthesis of cytotoxic furonaphthoquinone natural products
Lee, Yong Rok; et al, Synthetic Communications, 2001, 31(3), 381-386

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene ;  5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Synthesis, anti-proliferative activity evaluation and 3D-QSAR study of naphthoquinone derivatives as potential anti-colorectal cancer agents
Acuna, Julio; et al, Molecules, 2018, 23(1), 186/1-186/21

Metodo di produzione 4

Condizioni di reazione
Riferimento
Furanonaphthoquinones from Tabebuia ochracea
Zani, Carlos L.; et al, Phytochemistry, 1991, 30(7), 2379-81

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  2 °C; 40 min, 2 °C; 1 h, 2 °C → 22 °C
2.1 1 h
Riferimento
First-Generation Process Development of Napabucasin and the Impurity Control Strategy
Katz, Christopher E. ; et al, Organic Process Research & Development, 2023, 27(6), 1036-1052

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  50 °C
Riferimento
Conjugates Derived from Lapatinib Derivatives with Cancer Cell Stemness Inhibitors Effectively Reversed Drug Resistance in Triple-Negative Breast Cancer
Wang, Yuanjiang; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12877-12892

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Copper oxide (Cu2O) ,  Palladium diacetate ,  Copper bromide (CuBr) Solvents: Pyridine ;  4 h, 80 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Riferimento
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride
1.3 Solvents: Ethyl acetate
Riferimento
Ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated compounds. Efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products
Lee, Yong Rok; et al, Tetrahedron, 2000, 56(45), 8845-8853

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Riferimento
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Methylcyclohexane
Riferimento
Domino Michael-O-alkylation reaction: one-pot synthesis of 2,4-diacylhydrofuran derivatives and its application to antitumor naphthofuran synthesis
Hagiwara, Hisahiro; et al, Journal of the Chemical Society, 2001, (22), 2946-2957

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Riferimento
A new synthetic route to 2-substituted naphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1997, 34(2), 407-412

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Pentane ;  -15 °C; 10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Riferimento
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Pentane ;  10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  5 h, 0 °C → reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  reflux; 3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthesis, biological evalution and molecular docking of avicequinone C analogues as potential steroid 5-reuctase inhibitors
Karnsomwan, Wiranpat; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(3), 253-260

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Riferimento
A facile synthesis of 2-acetylnaphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1995, 32(4), 1289-91

Napabucasin Raw materials

Napabucasin Preparation Products

Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd